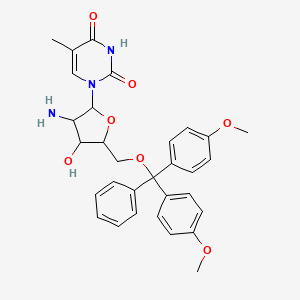
3'-O-Acetyl-2'-deoxyguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Acetyl-2’-deoxyguanosine is a modified nucleoside derived from 2’-deoxyguanosine, where an acetyl group is attached to the 3’-hydroxyl group of the sugar moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’-deoxyguanosine typically involves the acetylation of 2’-deoxyguanosine. The process can be summarized as follows:
Starting Material: 2’-deoxyguanosine.
Reagent: Acetic anhydride or acetyl chloride.
Catalyst: Pyridine or another suitable base.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or acetonitrile.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
The reaction proceeds as follows:
2’-deoxyguanosine+Acetic anhydride→3’-O-Acetyl-2’-deoxyguanosine+Acetic acid
Industrial Production Methods
In an industrial setting, the production of 3’-O-Acetyl-2’-deoxyguanosine may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Large-scale reactors: for the acetylation reaction.
Purification steps: such as crystallization or chromatography to isolate the desired product.
Quality control: measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
3’-O-Acetyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be removed under acidic or basic conditions, reverting the compound back to 2’-deoxyguanosine.
Oxidation: The guanine base can be oxidized to form various oxidized derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group.
Major Products
Hydrolysis: 2’-deoxyguanosine.
Oxidation: Oxidized guanine derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
科学研究应用
3’-O-Acetyl-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
作用机制
The mechanism by which 3’-O-Acetyl-2’-deoxyguanosine exerts its effects is primarily through its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA polymerases: By acting as a chain terminator during DNA synthesis.
Induce mutations: By causing mispairing during DNA replication.
Interfere with DNA repair: By being recognized as a damaged base, leading to the activation of repair pathways.
相似化合物的比较
Similar Compounds
2’-Deoxyguanosine: The parent compound without the acetyl modification.
3’-O-Methyl-2’-deoxyguanosine: Another modified nucleoside with a methyl group instead of an acetyl group.
3’-O-Benzoyl-2’-deoxyguanosine: A similar compound with a benzoyl group.
Uniqueness
3’-O-Acetyl-2’-deoxyguanosine is unique due to its specific acetyl modification, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interactions with enzymes and other biomolecules, making it a valuable tool in various research applications.
属性
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-5(19)21-6-2-8(22-7(6)3-18)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18H,2-3H2,1H3,(H3,13,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUSQTJZYXWEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)
![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)



![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)





